

Application Note: Quantification of Carvedilol-d5 M8 Metabolite using LC-MS/MS

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Compound of Interest

Compound Name: M8 metabolite of Carvedilol-d5

Cat. No.: B12403492

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Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. It undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by enzymes such as CYP2D6 and CYP2C9. While several major metabolites of Carvedilol have been identified and characterized, there is growing interest in understanding the complete metabolic profile, including less abundant or unique metabolites. One such metabolite, designated as M8, has been identified with a molecular formula of C₁₂H₁₉NO₄. This formula suggests a significant structural modification of the parent drug, likely involving the cleavage of the carbazole moiety.

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of the **M8 metabolite of Carvedilol-d5** in a biological matrix, such as human plasma. The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been developed to be suitable for pharmacokinetic studies.

Analyte and Internal Standard

- Analyte: Carvedilol M8 Metabolite (Putative Structure)
- Internal Standard (IS): Carvedilol-d5 M8 Metabolite (M8-d5)

Note on the M8 Metabolite Structure: The definitive structure of the M8 metabolite is not widely published. Based on its molecular formula (C₁₂H₁₉NO₄) and known Carvedilol metabolism, a

putative structure resulting from the cleavage of the ether linkage and subsequent oxidation is proposed for the purpose of this protocol. This proposed structure is 2-(2-methoxyphenoxy)ethylamino-3-hydroxypropanoic acid.

Note on the Deuterated Internal Standard: Carvedilol-d5 is typically deuterated on the propanolamine side chain. It is assumed that the M8-d5 metabolite retains these deuterium labels.

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the extraction of the M8 metabolite from human plasma.

- Materials:
 - Human plasma samples
 - Carvedilol M8 metabolite reference standard
 - Carvedilol-d5 M8 metabolite (M8-d5) internal standard solution (e.g., 100 ng/mL in methanol)
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Mixed-mode cation exchange SPE cartridges
 - Centrifuge
 - Evaporator (e.g., nitrogen evaporator)
- Procedure:

- Thaw plasma samples at room temperature.
- To 200 μ L of plasma, add 20 μ L of the M8-d5 internal standard solution. Vortex for 10 seconds.
- Add 400 μ L of 4% formic acid in water to the plasma sample. Vortex for 10 seconds.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Analysis

- Instrumentation:
 - A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Given the polar nature of the proposed M8 metabolite, a hydrophilic interaction liquid chromatography (HILIC) column is recommended.

Parameter	Value
Column	HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	95% B to 50% B over 5 minutes, then return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

- Mass Spectrometry Conditions: The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM).

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

3. MRM Transitions

The following table summarizes the proposed MRM transitions for the M8 and M8-d5 metabolites based on their putative structures. These would need to be optimized with the actual reference standards.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Carvedilol M8 Metabolite	256.1	150.1	15
108.1	25		
Carvedilol-d5 M8 Metabolite (IS)	261.1	150.1	15
108.1	25		

Data Presentation

Table 1: LC-MS/MS Method Parameters

Parameter	Description
LC System	UHPLC
Column	HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase	A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid
Flow Rate	0.4 mL/min
MS System	Triple Quadrupole
Ionization	ESI Positive
Scan Type	MRM

Table 2: MRM Transitions and MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
M8 Metabolite	256.1	150.1	0.1	30	15
M8-d5 (IS)	261.1	150.1	0.1	30	15

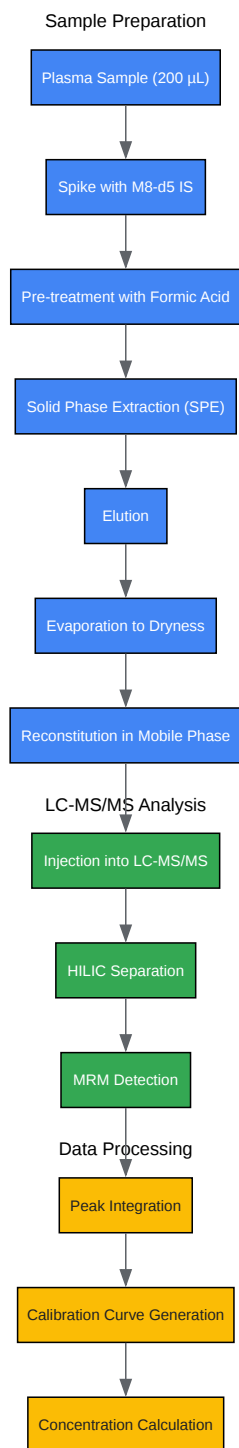
Method Validation

The developed method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[\[1\]](#)[\[2\]](#)[\[3\]](#) This includes assessing the following parameters:

- Selectivity and Specificity: Ensuring no significant interference at the retention times of the analyte and IS.
- Calibration Curve: Linearity, range, and weighting.
- Accuracy and Precision: Within-run and between-run variability.
- Matrix Effect: Assessing the impact of the biological matrix on ionization.
- Recovery: Efficiency of the extraction process.
- Stability: Freeze-thaw, short-term, long-term, and stock solution stability.

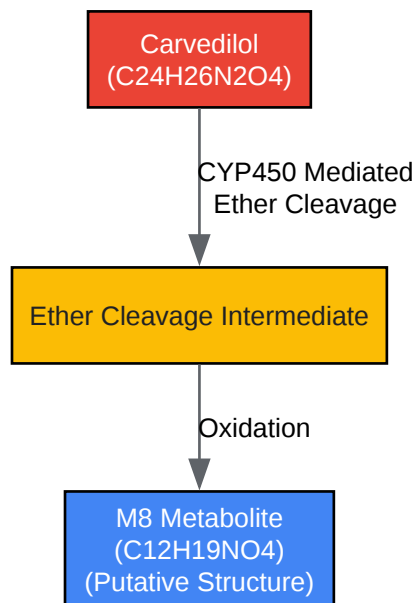
Visualizations

Experimental Workflow for M8 Metabolite Quantification

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Caption: Experimental workflow for the quantification of Carvedilol M8 metabolite.

Proposed Metabolic Pathway of Carvedilol to M8 Metabolite



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Caption: Proposed metabolic pathway of Carvedilol to the M8 metabolite.

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References

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- 2. fda.gov [fda.gov]
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